molecular formula C17H24Cl2NOPPd B3333528 Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) CAS No. 1100332-45-3

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)

Cat. No.: B3333528
CAS No.: 1100332-45-3
M. Wt: 466.7 g/mol
InChI Key: IUJIYKGGIOACAN-UHFFFAOYSA-L
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Description

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) (CAS: 1100332-45-3) is a palladium(II) complex featuring a bidentate P,N-donor ligand derived from 8-(di-tert-butylphosphinooxy)quinoline. This ligand coordinates via the quinoline nitrogen and the phosphinooxy phosphorus, forming a five-membered chelate ring that stabilizes the square-planar palladium center . The compound has garnered attention as a highly efficient catalyst for Suzuki–Miyaura cross-coupling reactions, achieving turnover frequencies (TOFs) up to 1,900 h⁻¹ under optimized conditions (toluene, 110°C, K₂CO₃ base) . Its sterically demanding di-tert-butylphosphinooxy group enhances stability and influences substrate accessibility, distinguishing it from analogous complexes with less bulky substituents.

Properties

IUPAC Name

ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJIYKGGIOACAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2NOPPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the reaction of 8-hydroxyquinoline with di-tert-butylphosphine oxide, followed by coordination with palladium chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The industrial process also emphasizes safety and efficiency, with measures in place to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) undergoes various types of reactions, primarily focusing on its role as a catalyst in cross-coupling reactions. These reactions include:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.

    Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.

    Transmetalation: Involves the transfer of an organic group from a metal (such as boron, tin, or zinc) to the palladium center.

Common Reagents and Conditions

The common reagents used in these reactions include organoboron compounds (for Suzuki-Miyaura coupling), organostannanes (for Stille coupling), and alkynes (for Sonogashira coupling). The reactions are typically carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) and under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions are diverse and depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in Heck reaction, the product is an alkenyl-substituted aromatic compound.

Scientific Research Applications

Catalytic Applications

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is primarily used as a catalyst in several key organic reactions:

  • Suzuki-Miyaura Coupling Reaction
    • This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds.
    • Studies have shown that this palladium complex exhibits high activity and selectivity in this reaction, making it suitable for synthesizing complex organic molecules efficiently .
  • Buchwald-Hartwig Coupling Reaction
    • It facilitates the formation of C-N bonds by coupling aryl halides with amines.
    • The bulky ligand structure allows for effective steric hindrance, which is beneficial in reactions involving sterically hindered substrates .
  • Heck Reaction
    • The compound serves as a catalyst for the Heck reaction, where alkenes are formed through the coupling of aryl halides with alkenes.
    • Its ability to stabilize palladium species enhances the reaction's efficiency .
  • Other Cross-Coupling Reactions
    • The complex is also applicable in Hiyama, Negishi, Sonogashira, and Stille coupling reactions, demonstrating versatility across various synthetic pathways .

Case Study 1: Suzuki-Miyaura Reaction

In a notable study by Scrivanti et al., dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) was employed to couple phenylboronic acid with various aryl bromides and chlorides. The results indicated high yields and selectivity, showcasing the catalyst's effectiveness in forming biaryl compounds under mild conditions .

Case Study 2: Buchwald-Hartwig Coupling

Another research effort demonstrated the use of this palladium complex in coupling aniline derivatives with aryl halides. The study reported successful synthesis of various substituted anilines with excellent yields, highlighting the catalyst's robustness in challenging substrates .

Data Table: Reaction Conditions and Yields

Reaction TypeSubstrate TypeConditionsYield (%)
Suzuki-MiyauraAryl Halide + Aryl Boronic Acid80 °C, 12 h85
Buchwald-HartwigAryl Halide + Amine100 °C, 24 h90
HeckAryl Halide + Alkene120 °C, 6 h80
HiyamaAryl Halide + Silane60 °C, 18 h75

Mechanism of Action

The mechanism by which Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) exerts its catalytic effects involves several key steps:

    Transmetalation: An organic group is transferred from a metal (such as boron, tin, or zinc) to the palladium center.

These steps are facilitated by the unique electronic and steric properties of the 8-(di-tert-butylphosphinooxy)quinoline ligand, which stabilizes the palladium center and enhances its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Palladium Complexes

(i) Dichloridopalladium(II) Complexes with 8-Diphenylphosphanylquinoline

Key differences include:

  • Steric Effects : The di-tert-butyl group in the target compound introduces greater steric bulk, which reduces decomposition pathways and improves thermal stability during catalysis. In contrast, the diphenylphosphanyl analogue exhibits faster ligand dissociation under high-temperature conditions .
  • Catalytic Performance : While both complexes are active in Suzuki–Miyaura reactions, the di-tert-butyl variant achieves ~20% higher TOFs with aryl bromides, likely due to enhanced electron-donating properties and reduced π-backbonding interference .
  • Structural Geometry : Both complexes adopt square-planar geometries, but the di-tert-butyl derivative shows shorter Pd–P and Pd–N bond lengths (2.21 Å and 2.05 Å, respectively) compared to the diphenylphosphanyl analogue (2.25 Å and 2.08 Å), suggesting stronger metal-ligand interactions .
(ii) Chloro-[2′-(dimethylamino)-2-biphenylyl]-(dinorbornylphosphine)-palladium

This palladium complex (CAS: 359803-53-5) employs a dinorbornylphosphine ligand and a dimethylamino-biphenylyl group. Unlike the target compound, it is optimized for C–H activation rather than cross-coupling:

  • Catalytic Scope: The dinorbornylphosphine complex excels in directed C–H functionalization but shows negligible activity in Suzuki–Miyaura reactions, highlighting the critical role of the P,N-quinoline ligand in facilitating oxidative addition of aryl halides .
  • Electronic Properties: The electron-rich dinorbornylphosphine increases electron density at palladium, favoring reductive elimination steps. However, the absence of a nitrogen donor atom in the ligand framework limits substrate coordination versatility .

Comparison with Transition Metal Complexes Featuring Analogous Ligands

(i) Dichlorido(8-diphenylphosphanylquinoline)platinum(II)
  • Reaction Rates : In Suzuki–Miyaura reactions, the platinum complex demonstrates >50% lower TOFs than its palladium counterpart due to slower transmetallation and reductive elimination steps inherent to platinum’s heavier atomic structure .
  • Thermal Stability : Platinum’s stronger metal-ligand bonds improve catalyst longevity at elevated temperatures (>120°C), but this advantage is offset by slower reaction kinetics .
(ii) Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)

This iron complex (CAS: 2247605-87-2) features a related P,N-quinoline ligand but with diisopropylphosphino and pyridinyl substituents. Key contrasts include:

  • Metal Center Influence : Iron’s variable oxidation states (II/III) enable redox-active catalysis, but its propensity for ligand oxidation limits utility in aerobic cross-coupling. Palladium’s +2 oxidation state remains stable under similar conditions .
  • Substrate Compatibility : The iron complex is inactive toward aryl halides but shows moderate activity in hydrogenation reactions, underscoring palladium’s unique aptitude for C–C bond formation .

Catalytic Performance Data

Table 1: Suzuki–Miyaura Reaction Performance Comparison

Catalyst Substrate Base/Solvent TOF (h⁻¹) Substrate:Pd Ratio Reference
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]Pd(II) 4-Chloroacetophenone K₂CO₃/Toluene 1,900 100,000:1
[PdCl₂(8-diphenylphosphanylquinoline)] 4-Bromoacetophenone K₃PO₄/DMF 1,500 50,000:1
Chloro-(dinorbornylphosphine)-Pd(II) Arylboronic acids Et₃N/THF N/A N/A

Key Findings :

  • The di-tert-butylphosphinooxy-Pd(II) complex outperforms diphenylphosphanyl analogues in TOF and substrate tolerance, particularly with electron-deficient aryl halides .
  • Catalyst loading as low as 0.02 mol% achieves full conversion in 2 hours for bulky substrates (e.g., 2-bromo-1,3,5-trimethylbenzene), whereas competing complexes require >0.1 mol% .

Stability and Mechanistic Considerations

  • Air Sensitivity: Unlike palladium complexes with monodentate phosphine ligands, the target compound is air-stable in solid form but becomes sensitive in solution at >100°C, necessitating inert conditions for optimal performance .
  • Base Dependency : Potassium carbonate (K₂CO₃) maximizes catalytic efficiency via a proposed “potassium effect,” where K⁺ ions stabilize intermediates during transmetallation. Organic bases (e.g., Et₃N) reduce activity by >70% .

Biological Activity

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on existing literature.

1. Synthesis and Characterization

The synthesis of dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the coordination of palladium(II) with the ligand 8-(di-tert-butylphosphinooxy)quinoline. The process generally includes:

  • Reagents : Palladium(II) chloride and the corresponding phosphine ligand.
  • Conditions : The reaction is often performed under inert atmosphere conditions to prevent oxidation of palladium.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity.

2.1 Antitumor Activity

Research indicates that palladium complexes, including dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II), exhibit significant cytotoxic effects against various human tumor cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that this compound can induce apoptosis in cancer cells, demonstrating its potential as an antitumor agent. The IC50 values (the concentration required to inhibit cell growth by 50%) for several cancer cell lines have been reported, showcasing varying degrees of effectiveness.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Activity : It has been noted that derivatives of quinoline compounds possess broad-spectrum antimicrobial activity. While specific data for dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is limited, related quinoline derivatives have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .

3. Case Studies and Research Findings

Several studies have documented the biological activities of related palladium complexes:

StudyFindings
Ryu & Kim (1994)Investigated the antifungal and antibacterial activities of quinoline derivatives, noting significant effects against various microorganisms .
Sigma-Aldrich (2024)Reported on the cytotoxic activity of palladium complexes against human tumor cell lines, highlighting the importance of ligand structure in biological activity .
Pubs.ACS (2008)Detailed the synthesis and characterization of similar palladium complexes, emphasizing their potential in catalysis and biological applications .

4.

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) represents a promising avenue for further research in medicinal chemistry due to its potential antitumor and antimicrobial properties. Ongoing studies are necessary to fully elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent.

Q & A

Basic Question: What are the standard synthetic protocols for preparing Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II), and how is its purity validated?

Answer:
The synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with the phosphinooxyquinoline ligand under inert conditions. For example, palladium(II) chloride may be combined with 8-(di-tert-butylphosphinooxy)quinoline in a polar aprotic solvent like dichloromethane or tetrahydrofuran at room temperature . Purification is achieved via recrystallization or column chromatography. Purity validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and absence of free ligands .
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N content).
  • X-ray Crystallography : For structural confirmation, as seen in related palladium complexes with phosphine ligands .

Basic Question: What safety protocols are critical when handling this palladium complex in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact, as palladium compounds can cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Waste Disposal : Collect palladium-containing waste separately for metal recovery, adhering to institutional guidelines .
  • Storage : In airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Question: How does the tert-butylphosphinooxyquinoline ligand influence the catalytic activity of this palladium complex in cross-coupling reactions?

Answer:
The tert-butyl groups on the phosphine ligand enhance steric bulk, stabilizing the palladium center during catalytic cycles and preventing unwanted side reactions (e.g., β-hydride elimination). The quinoline backbone provides π-accepting properties, which stabilize electron-deficient intermediates. Comparative studies with less bulky ligands (e.g., diphenylphosphine analogs) show lower turnover frequencies due to reduced steric protection . Mechanistic insights are often derived from kinetic studies (e.g., monitoring reaction progress via GC-MS) and density functional theory (DFT) calculations to map transition states .

Advanced Question: How can researchers resolve contradictions in crystallographic data for structurally similar palladium complexes?

Answer:
Discrepancies in bond lengths or angles (e.g., Pd–P vs. Pd–Cl distances) may arise from:

  • Crystallization Solvents : Polar solvents can induce lattice distortions .
  • Temperature-Dependent Effects : Data collected at different temperatures (e.g., 100 K vs. 298 K) affect thermal motion parameters .
  • Refinement Models : Use of incorrect symmetry constraints or disorder modeling.
    To address these, researchers should:
    • Compare multiple datasets (e.g., Cambridge Structural Database entries).
    • Apply Hirshfeld surface analysis to assess intermolecular interactions .
    • Validate refinement protocols using software like SHELXL .

Advanced Question: What computational methods are employed to study the electronic structure and reactivity of this complex?

Answer:

  • DFT Calculations : To optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), revealing electrophilic/nucleophilic sites .
  • Natural Bond Orbital (NBO) Analysis : To quantify Pd–ligand bonding (e.g., σ-donation from phosphine to palladium) .
  • Molecular Dynamics (MD) Simulations : To model solvation effects on reaction pathways.
    Software packages like Gaussian or ORCA are standard, with benchmarked functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Pd) .

Advanced Question: How does this complex compare to other palladium catalysts in Suzuki-Miyaura couplings, and what experimental parameters optimize its performance?

Answer:
Compared to Pd(PPh₃)₄ or PdCl₂(dppf), this complex exhibits:

  • Higher Stability : Due to the rigid quinoline scaffold, enabling reactions at elevated temperatures (e.g., 80–100°C) .
  • Broader Substrate Scope : Tolerates electron-deficient aryl halides better than bulkier ligands.
    Optimization strategies include:
    • Solvent Screening : Dioxane or toluene often outperform DMF in reducing side reactions.
    • Base Selection : K₂CO₃ or Cs₂CO₃ for deprotonation without Pd poisoning.
    • Additives : LiCl to stabilize Pd intermediates .

Advanced Question: What spectroscopic techniques are most effective for monitoring reaction mechanisms involving this catalyst?

Answer:

  • In Situ NMR Spectroscopy : Tracks ligand exchange or oxidation state changes (e.g., Pd⁰ to Pd²⁺).
  • X-ray Absorption Spectroscopy (XAS) : Provides oxidation state and coordination geometry data during catalysis.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies transient intermediates (e.g., Pd–aryl species) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
Reactant of Route 2
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Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)

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